3-(3-Hydroxyphenyl)-2-oxopropanoic acid
Overview
Description
3-(3-Hydroxyphenyl)-2-oxopropanoic acid is a phenolic compound with a carboxylic acid group and a hydroxyl group attached to a benzene ring. This compound is known for its role as a microbial metabolite of quercetin, a flavonoid commonly found in various fruits and vegetables. It has been studied for its potential biological activities, including its effects on cellular adhesion and inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Hydroxyphenyl)-2-oxopropanoic acid can be achieved through various methods. One common approach involves the Reformatsky reaction, which is a two-step process. The first step involves the reaction of ethyl bromoacetate with zinc to form an organozinc intermediate. This intermediate then reacts with 3-hydroxybenzaldehyde to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve the use of genetically engineered microorganisms. For example, Saccharomyces cerevisiae can be engineered to overexpress specific enzymes that facilitate the biosynthesis of this compound from glucose .
Chemical Reactions Analysis
Types of Reactions: 3-(3-Hydroxyphenyl)-2-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carbonyl group can be reduced to form a secondary alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride can be used under mild conditions.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used to substitute the hydroxyl group with halogens.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Secondary alcohols.
Substitution: Halogenated phenylpropanoic acids.
Scientific Research Applications
3-(3-Hydroxyphenyl)-2-oxopropanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its role in microbial metabolism and its effects on cellular processes.
Medicine: It has potential therapeutic applications due to its anti-inflammatory and antioxidant properties.
Industry: It is used in the production of synthetic organic products and as a precursor for other chemical compounds .
Mechanism of Action
The mechanism of action of 3-(3-Hydroxyphenyl)-2-oxopropanoic acid involves its interaction with cellular pathways. It has been shown to inhibit the adhesion of monocytes to endothelial cells by modulating the expression of E-selectin, a cell adhesion molecule. This effect is mediated through the inhibition of the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of inflammatory responses .
Comparison with Similar Compounds
3-Hydroxypropionic acid: An emerging platform chemical used for the production of various value-added chemicals.
4-Hydroxyphenylacetic acid: A phenolic compound with antioxidant properties.
3-Hydroxybenzoic acid: A phenolic acid with antimicrobial and antioxidant activities.
Uniqueness: 3-(3-Hydroxyphenyl)-2-oxopropanoic acid is unique due to its specific structure, which allows it to interact with cellular pathways involved in inflammation and adhesion. Its role as a microbial metabolite of quercetin also distinguishes it from other similar compounds, highlighting its potential therapeutic applications .
Properties
IUPAC Name |
3-(3-hydroxyphenyl)-2-oxopropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,10H,5H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYWALDMLUDDTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CC(=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3-Hydroxyphenylpyruvic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011663 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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